Methyl 2-(bromomethyl)-4,5-difluorobenzoate
CAS No.: 1245515-61-0
Cat. No.: VC13796331
Molecular Formula: C9H7BrF2O2
Molecular Weight: 265.05 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1245515-61-0 | 
|---|---|
| Molecular Formula | C9H7BrF2O2 | 
| Molecular Weight | 265.05 g/mol | 
| IUPAC Name | methyl 2-(bromomethyl)-4,5-difluorobenzoate | 
| Standard InChI | InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-8(12)7(11)2-5(6)4-10/h2-3H,4H2,1H3 | 
| Standard InChI Key | BJAZHJGTPBMOCI-UHFFFAOYSA-N | 
| SMILES | COC(=O)C1=CC(=C(C=C1CBr)F)F | 
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1CBr)F)F | 
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound has the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . Its IUPAC name, methyl 2-(bromomethyl)-4,5-difluorobenzoate, reflects the substitution pattern: a bromomethyl group at position 2 and fluorine atoms at positions 4 and 5 on the benzene ring .
Table 1: Key Structural Descriptors
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₉H₇BrF₂O₂ | |
| Molecular Weight | 265.05 g/mol | |
| SMILES | COC(=O)C1=CC(=C(C=C1CBr)F)F | |
| InChIKey | BJAZHJGTPBMOCI-UHFFFAOYSA-N | 
Spectral Data
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Mass Spectrometry: The predominant adducts observed include [M+H]⁺ at m/z 264.967 and [M+Na]⁺ at m/z 286.949, with predicted collision cross-sections of 152.1 Ų and 154.5 Ų, respectively . 
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NMR Predictions: The aromatic proton environment is influenced by electron-withdrawing fluorine and bromine substituents, yielding distinct splitting patterns in the δ 7.0–8.0 ppm range . 
Synthesis and Manufacturing
Industrial Synthesis
Methyl 2-(bromomethyl)-4,5-difluorobenzoate is synthesized via bromination of precursor difluorobenzoate derivatives. While detailed protocols are often proprietary, analogous routes involve:
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Electrophilic Bromination: Using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in non-polar solvents like hexane . 
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Esterification: Subsequent methylation of the carboxylic acid intermediate with methanol under acidic conditions . 
Table 2: Representative Synthesis Parameters
Quality Control
Commercial batches (e.g., MuseChem, MolCore) specify a purity of ≥95–97%, verified via HPLC and NMR . Critical impurities include dibromo byproducts, which are minimized through controlled reaction stoichiometry .
Applications in Pharmaceutical and Materials Chemistry
Pharmaceutical Intermediates
The compound serves as a key building block in:
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Antiviral Agents: Functionalization of the bromomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl motifs in protease inhibitors . 
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Kinase Inhibitors: Fluorine atoms enhance binding affinity to ATP pockets in target proteins, as seen in preclinical candidates for oncology . 
Materials Science
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Liquid Crystals: The rigid aromatic core and halogen substituents contribute to mesophase stability in display technologies . 
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Polymer Additives: Bromine acts as a flame retardant in high-performance polymers . 
| Precaution | Guideline | 
|---|---|
| Personal Protection | Gloves, goggles, fume hood use | 
| Storage | 2–8°C under inert gas (N₂/Ar) | 
| Disposal | Incineration via licensed facilities | 
Future Directions and Research Gaps
Emerging Opportunities
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Targeted Drug Delivery: Functionalization of the bromomethyl group for antibody-drug conjugates (ADCs) . 
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Sustainable Synthesis: Catalytic bromination methods to reduce waste . 
Unresolved Challenges
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